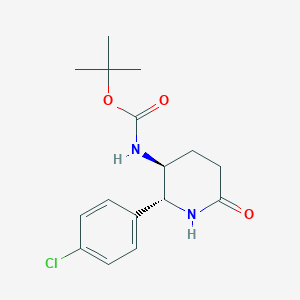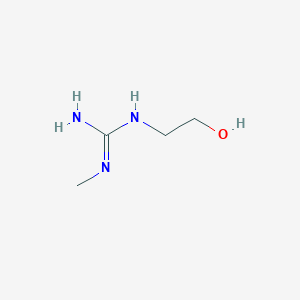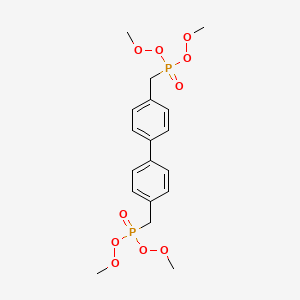![molecular formula C8H15NO B15203826 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxabicyclo[222]octan-4-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Méthodes De Préparation
The synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Amine Introduction:
Methylation: The final step involves the methylation of the bicyclic amine to obtain the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
Applications De Recherche Scientifique
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other bicyclic amines, such as:
2-Oxabicyclo[2.2.2]octane: Lacks the methyl and amine groups, making it less versatile in certain applications.
1-Methyl-2-azabicyclo[2.2.2]octane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
1-Methyl-2-thiabicyclo[2.2.2]octane: Incorporates a sulfur atom, leading to distinct chemical properties and uses.
The uniqueness of 1-Methyl-2-oxabicyclo[22
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-methyl-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C8H15NO/c1-7-2-4-8(9,5-3-7)6-10-7/h2-6,9H2,1H3 |
Clé InChI |
JLVUAMOZHBDOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
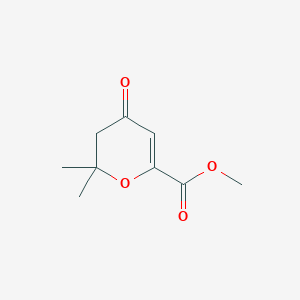
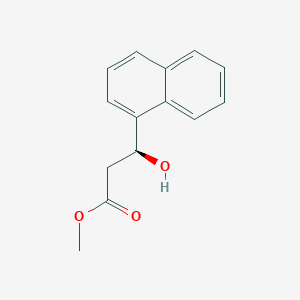
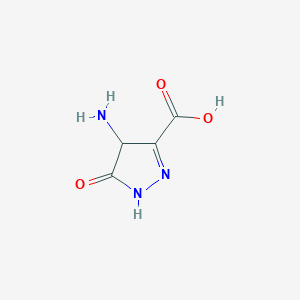
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
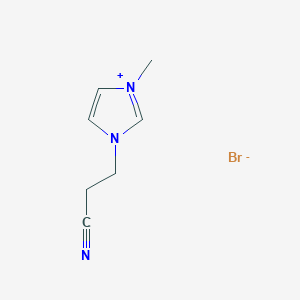

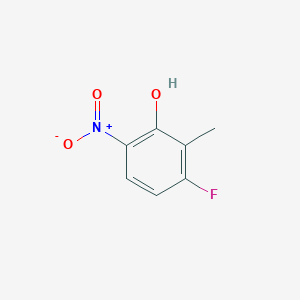
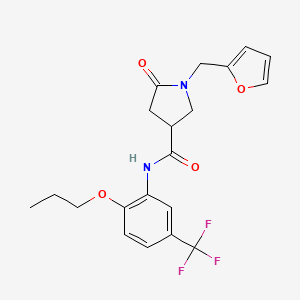
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
